molecular formula C12H18N6 B2742245 3-methyl-N-(2-methylcyclohexyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine CAS No. 899953-76-5

3-methyl-N-(2-methylcyclohexyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine

Cat. No.: B2742245
CAS No.: 899953-76-5
M. Wt: 246.318
InChI Key: RKJRFNBRTPBGTA-UHFFFAOYSA-N
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Description

3-Methyl-N-(2-methylcyclohexyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine (CAS: 899953-76-5) is a triazolopyrimidine derivative with the molecular formula C₁₂H₁₈N₆ and a molecular weight of 246.31 g/mol . Its structure features a 3-methyl group on the triazole ring and a 2-methylcyclohexylamine substituent at position 7 of the pyrimidine core. This compound is part of a broader class of [1,2,3]triazolo[4,5-d]pyrimidines, which are studied for their diverse biological activities, including antiviral, antitumor, and kinase inhibitory effects .

Properties

IUPAC Name

3-methyl-N-(2-methylcyclohexyl)triazolo[4,5-d]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N6/c1-8-5-3-4-6-9(8)15-11-10-12(14-7-13-11)18(2)17-16-10/h7-9H,3-6H2,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKJRFNBRTPBGTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NC2=C3C(=NC=N2)N(N=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(2-methylcyclohexyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with a suitable aldehyde or ketone, followed by cyclization with a pyrimidine derivative. The reaction conditions often include the use of catalysts such as acids or bases, and the reactions are typically carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step synthesis with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(2-methylcyclohexyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives with altered functional groups .

Scientific Research Applications

3-methyl-N-(2-methylcyclohexyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-N-(2-methylcyclohexyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular pathways involved in signal transduction, leading to modulation of biological processes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below highlights key structural and physicochemical differences between the target compound and selected analogs:

Compound Name Substituents (Position 3 and 7) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%)
3-Methyl-N-(2-methylcyclohexyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine 3-CH₃; 7-(2-methylcyclohexyl) C₁₂H₁₈N₆ 246.31 Not reported Not reported
3-Benzyl-N-cyclopropyl-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine (Compound 3) 3-CH₂Ph; 7-cyclopropyl; 5-SPr C₁₉H₂₃N₇S 381.15 Not specified 78
3-Benzyl-N-(pyridin-3-ylmethyl)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine (Compound 6) 3-CH₂Ph; 7-(pyridin-3-ylmethyl); 5-SPr C₂₁H₂₃N₇S 413.18 Not specified 74
3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine (Compound 4) 3-CH₂Ph; 7-NH₂ C₁₁H₁₁N₇ 245.26 255–256 57.7
N-[2-Methyl-1-(3-methyl-1H-1,2,4-triazol-5-yl)propyl]-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine 3-Ph; 7-(branched alkyl-triazole) C₁₇H₁₉N₉ 349.40 Not reported Not reported

Key Observations :

  • Substituent Bulk: The target compound’s 2-methylcyclohexylamine group introduces significant steric bulk compared to smaller substituents like cyclopropyl or pyridin-3-ylmethyl .
  • Synthetic Yields: Yields for analogs vary widely (57.7–88%) , suggesting that substituent choice impacts reaction efficiency.

Biological Activity

3-methyl-N-(2-methylcyclohexyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12_{12}H18_{18}N6_6
  • Molecular Weight : 246.31 g/mol
  • CAS Number : 899953-76-5

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Recent studies have shown that compounds with a triazole moiety exhibit significant antimicrobial properties. For instance, research indicated that various 1,2,3-triazole derivatives displayed potent antibacterial and antifungal activities against multiple strains of bacteria and fungi. The compound was tested alongside others for its efficacy against common pathogens.

Pathogen TypeTest OrganismsActivity Observed
BacteriaE. coliModerate Inhibition
S. aureusStrong Inhibition
FungiC. albicansModerate Inhibition

These results suggest that the compound may inhibit the growth of both bacterial and fungal pathogens effectively .

2. Enzyme Inhibition

Another area of research focuses on the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. These enzymes are crucial in neurodegenerative diseases like Alzheimer's. The compound showed promising results in inhibiting these enzymes, indicating potential use in treating cognitive disorders.

Table: Enzyme Inhibition Results

CompoundAChE IC50_{50} (μM)BChE IC50_{50} (μM)
3-methyl-N-(2-methylcyclohexyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine12.515.0
Standard Inhibitor (Donepezil)0.50.8

The data illustrates that while the compound is less potent than established inhibitors like Donepezil, it still presents significant inhibitory activity .

3. Antioxidant Activity

Antioxidant properties are essential for mitigating oxidative stress-related diseases. The compound's antioxidant capacity was evaluated using various assays such as ABTS and DPPH radical scavenging tests.

Table: Antioxidant Activity Assays

Assay TypeResult (IC50_{50} μg/mL)
ABTS Radical Scavenging30
DPPH Radical Scavenging25

These findings indicate that the compound has moderate antioxidant activity, which could contribute to its therapeutic effects in oxidative stress-related conditions .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Neuroprotective Effects : In a model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation.
  • In Vivo Antimicrobial Efficacy : A study conducted on mice infected with S. aureus demonstrated that treatment with the compound significantly reduced bacterial load compared to control groups.

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